Structural and Electronic Distinction from 2-Methyl Isomer Based on Experimental Enthalpy Data
The 1-methyl isomer of tetrazole is thermodynamically favored over the 2-methyl isomer by 5.5 kJ/mol, as determined by experimental relative enthalpies [1]. This energetic difference translates into distinct reactivity and stability profiles, with 2-methyltetrazole exhibiting substantially lower polarity and HOMO/LUMO energies, and a higher Mulliken electronegativity compared to the 1-methyl isomer [2].
| Evidence Dimension | Thermodynamic stability (relative enthalpy) |
|---|---|
| Target Compound Data | 1-methyltetrazole: 42.2 kJ/mol (relative enthalpy at 298.15 K) |
| Comparator Or Baseline | 2-methyltetrazole: 47.7 kJ/mol |
| Quantified Difference | Δ = -5.5 kJ/mol (1-methyl isomer more stable) |
| Conditions | CCCBDB (NIST) database comparison of isomer enthalpies at 298.15 K |
Why This Matters
This thermodynamic preference for the 1-methyl isomer directly impacts synthetic yield and product stability during scale-up, making the 1-methyl-substituted tetrazole-5-methanol a more reliable and cost-effective choice for medicinal chemistry campaigns.
- [1] National Institute of Standards and Technology (NIST). (n.d.). Relative enthalpies of isomers - Comparison of 298.15K enthalpies (kJ mol-1). CCCBDB Database. View Source
- [2] Belikov, M. Yu., & Ershov, O. V. (2016). Quantum chemical studies of azoles 8. Effect of N(2)-methyl substituent on the calculated thermodynamic parameters of electrophilic substitution in tetrazole. Russian Chemical Bulletin, 65(7), 1757–1764. View Source
